molecular formula C10H7ClN2O3 B2617157 (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid CAS No. 1554257-91-8

(8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid

Cat. No.: B2617157
CAS No.: 1554257-91-8
M. Wt: 238.63
InChI Key: DDJCWPUPYBKHKV-UHFFFAOYSA-N
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Description

(8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid ( 1554257-91-8) is a high-value quinazolinone derivative serving as a key synthetic intermediate in medicinal chemistry research. This compound features the 4-oxoquinazolin-3(4H)-yl scaffold, a privileged structure in drug discovery known to confer a wide range of biological activities . The molecular formula is C10H7ClN2O3, and it has a molecular weight of 238.63 g/mol . Scientific studies highlight the significant potential of structurally related 4-oxoquinazolin-3(4H)-yl derivatives as potent antibacterial agents, particularly against multidrug-resistant pathogens like Staphylococcus aureus (MRSA and VRSA strains) . These derivatives have demonstrated selective and potent activity, low cytotoxicity in vitro (CC50 >5->20 µg/mL in Vero cells), and the ability to synergize with established antibiotics such as vancomycin and linezolid, indicating great potential for combination therapy . The compound's structure, which includes an acetic acid linker at the N-3 position, makes it a versatile building block for the synthesis of more complex molecules, such as various amide and benzamide derivatives, for structure-activity relationship (SAR) studies . Researchers utilize this compound in the exploration of new therapeutic agents targeting antibiotic resistance and in the synthesis of novel chemical entities for biological screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(8-chloro-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6-9(7)12-5-13(10(6)16)4-8(14)15/h1-3,5H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJCWPUPYBKHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CN(C2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-chloroquinazolin-4(3H)-one.

    Acylation: The 8-chloroquinazolin-4(3H)-one is then acylated using chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products Formed:

    Oxidation: Quinazolinone derivatives with different oxidation states.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid exhibit significant antimicrobial activity. Notably, studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the inhibition of bacterial gyrase, an essential enzyme for DNA replication .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget OrganismActivity
Compound AStaphylococcus aureusEffective against multidrug-resistant strains
Compound BEscherichia coliModerate activity
Compound CPseudomonas aeruginosaHigh potency observed

Anticancer Potential

This compound and its derivatives are being explored for their anticancer properties. Studies have demonstrated that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs is considered a promising strategy in cancer therapy .

Table 2: Anticancer Activity Assessment

CompoundCancer Cell LineIC50 Value (µM)Comparison with Standard
Compound DHeLa15Lower than 5-fluorouracil
Compound EMCF710Comparable to tomudex

Mechanism of Action

The mechanism of action of (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Quinazoline and Related Derivatives
Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Evidence Source
(8-Chloro-4-oxoquinazolin-3(4H)-yl)acetic acid Quinazolin-4-one 8-Cl, 3-acetic acid Carboxylic acid 224.64 (calc.)
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide Quinazolin-4-one 6,8-Cl, 3-acetamide Amide 428.28 (reported)
(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid Thienopyrimidin-4-one 6-CH₃, 3-acetic acid Carboxylic acid 224.24
4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid Tetrahydroquinazolin-4-one Saturated ring, 3-benzylcarboxylic acid Carboxylic acid 284.31
(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid Thienopyrimidin-4-one 6-Ph, 3-acetic acid Carboxylic acid 286.29 (calc.)

Key Observations :

  • Chlorine Substitution : The 8-Cl group in the target compound differentiates it from dichloro derivatives (e.g., 6,8-dichloro in ), which may alter steric and electronic interactions.
  • Heterocyclic Core: Replacement of the quinazoline nitrogen with sulfur (e.g., thienopyrimidine in ) modifies electron distribution and bioavailability.
  • Acid/Acetamide Moieties : Carboxylic acids (e.g., ) enhance solubility compared to acetamides (e.g., ), which may improve pharmacokinetics.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Solubility pKa (Carboxylic Acid) LogP Evidence Source
This compound Not reported Moderate (polar solvents) ~3.5 (estimated) 1.2 (calc.)
2-(4-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenylacetic acid 213 Low in water, soluble in DMSO ~3.8 3.1
(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid Not reported High in DMSO ~3.0 0.9
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid Not reported Low in water ~2.5 1.5

Key Observations :

  • Melting Points : Higher melting points (e.g., 213°C in ) correlate with crystalline structures and reduced solubility.
  • Solubility : Carboxylic acid derivatives generally exhibit better aqueous solubility than halogenated or amide analogs.
  • LogP Values : The 8-Cl substitution increases lipophilicity compared to methyl or phenyl derivatives (e.g., LogP 1.2 vs. 0.9 in ).

Biological Activity

The compound (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the acylation of 8-chloroquinazolin-4(3H)-one using chloroacetic acid under basic conditions. This process yields the target compound with specific structural features that contribute to its biological activity.

Table 1: Synthesis Overview

StepReaction ConditionsYield (%)
AcylationBasic conditionsHigh
PurificationColumn chromatographyVariable

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainInhibition Zone Diameter (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464
Bacillus subtilis208

These results demonstrate that the compound shows comparable efficacy to standard antibiotics such as streptomycin .

Anticancer Activity

In vitro studies have shown that this compound has promising anticancer activity. It induces apoptosis in various cancer cell lines by activating procaspase-3, a critical enzyme in the apoptotic pathway.

Case Study: Anticancer Efficacy
A study evaluated the compound's effects on HeLa cells (cervical cancer). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM. This suggests a potent anticancer effect that warrants further investigation .

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10Procaspase-3 activation
A54912Apoptosis induction
MCF-715Cell cycle arrest

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways. The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

  • Enzyme Inhibition : The compound inhibits enzymes that are crucial for bacterial growth and cancer cell proliferation.
  • Apoptosis Induction : Activation of procaspase-3 leads to programmed cell death in cancer cells.
  • Inflammatory Pathways : It may also play a role in modulating inflammatory responses, although further studies are needed to elucidate this aspect.

Q & A

Q. What are the recommended synthetic routes for (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid and its derivatives?

The compound can be synthesized via acylation of quinazolinone intermediates. For example, potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate reacts with aromatic acid chlorides in dioxane to yield derivatives . Another approach involves cyclization of anthranilic acid derivatives with benzoyl chloride in pyridine, followed by neutralization and recrystallization . Optimization of reaction conditions (e.g., temperature, solvent) is critical to improve yields.

Q. How can researchers confirm the structural integrity of synthesized this compound analogues?

Characterization typically involves a combination of TLC (for purity), melting point analysis, and spectroscopic methods:

  • IR spectroscopy identifies functional groups like carbonyl (C=O) and chlorinated aromatic rings.
  • NMR (¹H and ¹³C) confirms substitution patterns and regiochemistry.
  • Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 459.78 [M+] for a related derivative) .
  • Elemental analysis validates stoichiometry (e.g., C, H, N percentages within 0.2% of theoretical values) .

Q. What in vitro assays are suitable for preliminary anticancer activity screening of quinazolinone derivatives?

The MTT assay is widely used to evaluate cytotoxicity. For instance, compounds are tested against MDA-MB-231 breast cancer cells, with paclitaxel as a positive control. IC₅₀ values are calculated from dose-response curves, and selectivity indices (normal vs. cancer cells) determine therapeutic potential .

Advanced Research Questions

Q. How can molecular modeling guide the design of this compound derivatives targeting tumor necrosis factor-α converting enzyme (TACE)?

Docking studies using TACE (PDB ID: 2A8H) reveal critical interactions between the quinazolinone core and the enzyme's catalytic zinc ion. Urea/thiourea substituents at position 1 enhance binding via hydrogen bonds with Glu406 and Tyr435. QSAR models suggest halogen substitutions (e.g., Cl, CF₃) at position 8 improve hydrophobicity and potency .

Q. What strategies resolve discrepancies in cytotoxicity data between in silico predictions and experimental results?

Contradictions may arise from off-target effects or solubility issues. Mitigation approaches include:

  • Solubility enhancement : Co-solvents (e.g., DMSO/PBS mixtures) or prodrug formulations.
  • Metabolic stability assays : Liver microsome studies to identify rapid degradation.
  • Target validation : siRNA knockdown of TACE in cancer cells to confirm mechanism .

Q. How do structural modifications at position 3 of the quinazolinone core influence antimicrobial activity?

Substitution with aromatic rings (e.g., phenyl) or thiol groups at position 3 enhances Gram-positive antibacterial activity. For example, methyl groups improve membrane penetration, while thiols disrupt bacterial redox systems. However, bulky substituents (e.g., benzoyl) reduce efficacy due to steric hindrance .

Q. What are the challenges in scaling up the synthesis of halogenated quinazolinone derivatives for preclinical studies?

Key issues include:

  • Purification : Column chromatography may be impractical; alternative methods like recrystallization or HPLC are preferred.
  • Chlorination control : Excess Cl reagents can lead to di/tri-substituted byproducts. Stoichiometric optimization (e.g., 1.2 eq Cl source) minimizes impurities .
  • Yield reproducibility : Strict temperature control (±2°C) during cyclization steps is critical .

Methodological Resources

  • Spectroscopic Data Interpretation : Reference NIST Chemistry WebBook for IR/NMR benchmarks of related acetic acid derivatives .
  • Safety Protocols : Follow Ambeed’s guidelines for handling chloroacetic acid derivatives, including PPE (N100 respirators, chemical-resistant gloves) and waste disposal .
  • QSAR Tools : Use PubChem data (e.g., InChI keys, molecular descriptors) to predict ADMET properties .

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